molecular formula C18H18N2O3 B4322082 1-[2-(4-METHOXYPHENYL)-2-METHYL-5-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE

1-[2-(4-METHOXYPHENYL)-2-METHYL-5-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE

Cat. No.: B4322082
M. Wt: 310.3 g/mol
InChI Key: KGFYFBVMEBBIPK-UHFFFAOYSA-N
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Description

1-[2-(4-METHOXYPHENYL)-2-METHYL-5-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes an oxadiazole ring fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-METHOXYPHENYL)-2-METHYL-5-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE typically involves the cyclization of appropriate hydrazides with acyl chlorides under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with acetic anhydride and phenyl isocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-METHOXYPHENYL)-2-METHYL-5-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the aromatic rings, enhancing their chemical and biological properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[2-(4-METHOXYPHENYL)-2-METHYL-5-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2,5-diphenyl-1,3,4-oxadiazole: Another oxadiazole derivative with similar structural features.

    4-methoxyphenyl-1,3,4-oxadiazole: Shares the methoxyphenyl group but differs in other substituents.

    2-methyl-5-phenyl-1,3,4-oxadiazole: Similar in having the phenyl and methyl groups but lacks the acetyl and methoxyphenyl groups.

Uniqueness

1-[2-(4-METHOXYPHENYL)-2-METHYL-5-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)-2-methyl-5-phenyl-1,3,4-oxadiazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13(21)20-18(2,15-9-11-16(22-3)12-10-15)23-17(19-20)14-7-5-4-6-8-14/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFYFBVMEBBIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(OC(=N1)C2=CC=CC=C2)(C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-METHOXYPHENYL)-2-METHYL-5-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE
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1-[2-(4-METHOXYPHENYL)-2-METHYL-5-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE
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1-[2-(4-METHOXYPHENYL)-2-METHYL-5-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE
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1-[2-(4-METHOXYPHENYL)-2-METHYL-5-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE
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1-[2-(4-METHOXYPHENYL)-2-METHYL-5-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE
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1-[2-(4-METHOXYPHENYL)-2-METHYL-5-PHENYL-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE

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